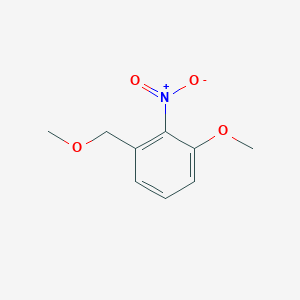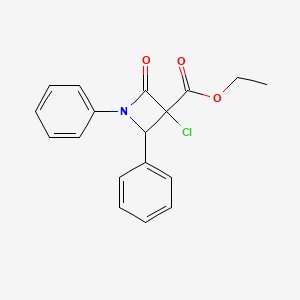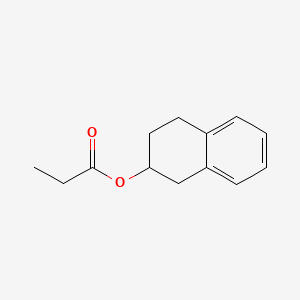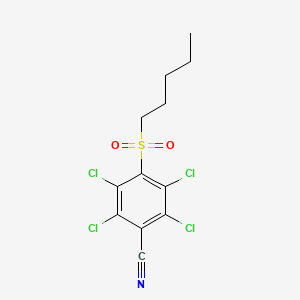
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a chemical compound with the molecular formula C13H11Cl4NO2S It is known for its unique structural properties, which include a benzonitrile core substituted with four chlorine atoms and a pentylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetrachlorobenzonitrile and pentylsulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The pentylsulfonyl chloride is added to the 2,3,5,6-tetrachlorobenzonitrile under controlled temperature and stirring conditions. The reaction mixture is then allowed to proceed until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while hydrolysis can produce carboxylic acids or amides.
Scientific Research Applications
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl and nitrile groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachlorobenzonitrile: Lacks the pentylsulfonyl group, making it less versatile in certain reactions.
4-Methylsulfonyl-2,3,5,6-tetrachlorobenzonitrile: Contains a methylsulfonyl group instead of a pentylsulfonyl group, which may affect its reactivity and applications.
4-Ethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile: Similar structure but with an ethylsulfonyl group, leading to different chemical properties.
Uniqueness
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the pentylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
56916-64-4 |
|---|---|
Molecular Formula |
C12H11Cl4NO2S |
Molecular Weight |
375.1 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-pentylsulfonylbenzonitrile |
InChI |
InChI=1S/C12H11Cl4NO2S/c1-2-3-4-5-20(18,19)12-10(15)8(13)7(6-17)9(14)11(12)16/h2-5H2,1H3 |
InChI Key |
QIWWTBJLBOJJSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


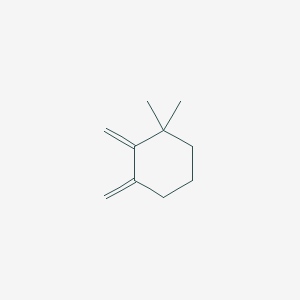

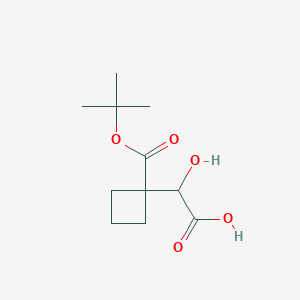
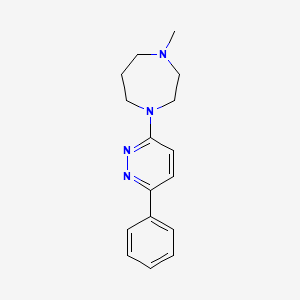

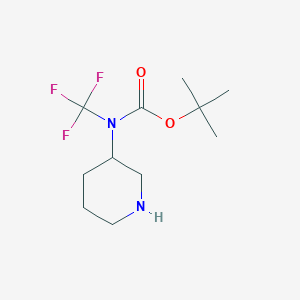
![Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester](/img/structure/B13955767.png)

